![molecular formula C9H5F4N B1302404 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 239087-12-8](/img/structure/B1302404.png)
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is an aryl fluorinated building block . It is a colorless to yellow liquid and is used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C9H5F4N . The InChI code is 1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.14 . It is a colorless to yellow liquid . The storage temperature is recommended to be in a refrigerator .Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile has been widely used in the synthesis of organic compounds and as a reagent in organic synthesis. It has been used as a catalyst in the synthesis of a wide range of compounds, including phenylacetic acid, phenylacetamide, and phenylacetonitrile. It has also been used in the synthesis of pharmaceuticals, such as amitriptyline and clomipramine.
Mechanism of Action
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a strong acid and is capable of catalyzing a number of reactions. It acts as a proton donor in the presence of a base, such as sodium hydroxide, and can also act as a Lewis acid in the presence of a Lewis base, such as an amine. It can also act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biological effects. It has been found to be non-toxic in acute and sub-acute toxicity studies. It has also been found to be non-mutagenic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a convenient reagent for organic synthesis and is relatively easy to handle in the laboratory. It is stable in air and is soluble in many organic solvents, making it ideal for a variety of organic synthesis reactions. However, it is also a strong acid and can be corrosive to metal surfaces, making it important to use appropriate protective equipment when handling it in the laboratory.
Future Directions
The use of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a reagent in organic synthesis is likely to continue to grow as new applications are discovered. It could be used as a catalyst in the synthesis of more complex molecules, such as pharmaceuticals and other organic compounds. It could also be used in the synthesis of polymers, such as polycarbonates, and in the synthesis of materials for use in nanotechnology. Additionally, further research could be done to investigate its potential biological effects, as well as its potential uses in industrial and environmental applications.
Synthesis Methods
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be synthesized from the reaction of 3-fluorobenzaldehyde and trifluoromethylbenzene in the presence of sodium hydroxide and sulfuric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 75-85°C. The reaction is complete within 1-2 hours and yields a colorless liquid.
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information pictograms include GHS07 .
properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQBEWZJZKBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372172 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239087-12-8 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239087-12-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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